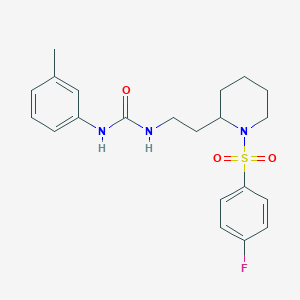
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22F3NO2S and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound under discussion is related to various synthesized derivatives aimed at evaluating potential biological activities. For example, Ş. Küçükgüzel et al. (2013) synthesized celecoxib derivatives to explore their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed significant promise in preclinical models without causing substantial tissue damage, highlighting the compound's utility in drug development (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
In the realm of anticancer research, S. M. Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines. This indicates the potential of such compounds in developing new anticancer agents (S. M. Gomha et al., 2016).
Antidepressant Activity
B. Mathew et al. (2014) focused on the antidepressant activity of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, emphasizing the compound's impact on mood disorders. Their findings suggest that derivatives of the compound could be explored further for their potential benefits in treating depression (B. Mathew et al., 2014).
Photochemical Properties
The study by Y. Mori and K. Maeda (1991) explored the photochemical reactions of tetraaryl-4H-pyrans and -4H-thiopyrans, revealing insights into the compound's structural transformations and potential applications in material science and photochemistry (Y. Mori & K. Maeda, 1991).
Analytical Applications
Ashutosh Kumar Singh et al. (2008) synthesized and characterized nickel pyrazolyl borate complexes, investigating their application as anion-selective sensors in biological and environmental samples. This demonstrates the compound's utility in analytical chemistry, particularly in detecting specific ions (Ashutosh Kumar Singh et al., 2008).
properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2S/c21-20(22,23)16-6-3-15(4-7-16)5-8-18(25)24-14-19(9-11-26-12-10-19)17-2-1-13-27-17/h1-4,6-7,13H,5,8-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVLHEFEISEDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)
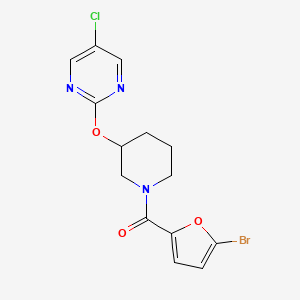
![1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2941225.png)
![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)
![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)

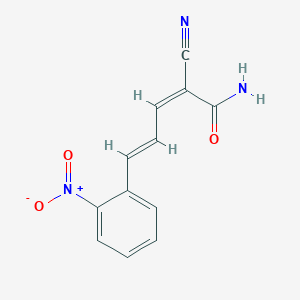
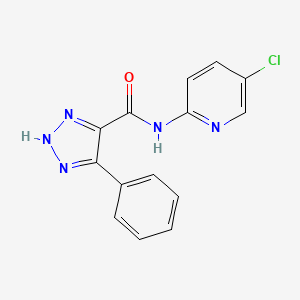

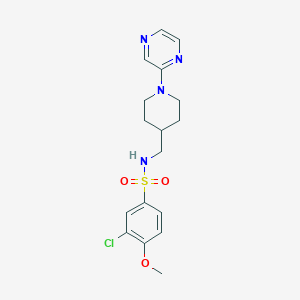
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
